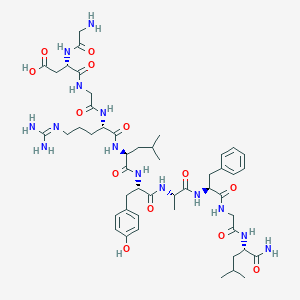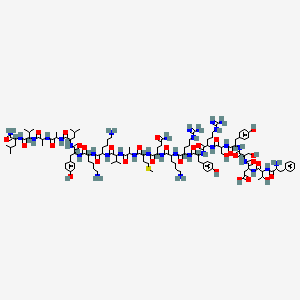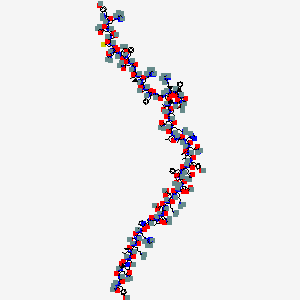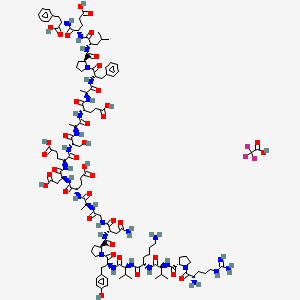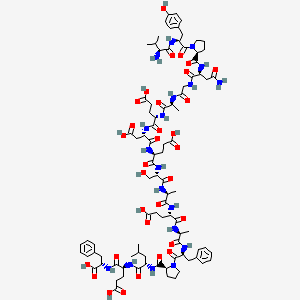
3-Hydroxynorvaline
描述
3-Hydroxynorvaline (HNV) is a derivative of valine . It is a microbial, α amino acid threonine analogue . It has been found to have antiviral activity and is toxic to mammalian cells . It can be used as an unnatural amino acid to study the fidelity of protein translation at the level of acyl-tRNA editing . It may also be used to study enzymes and molecules involved in threonine metabolism .
Molecular Structure Analysis
The molecular structure of this compound is C5H11NO3 . It is a non-proteinogenic amino-acid derivative that is norvaline (2-aminopentanoic acid) in which a hydrogen at position 3 is replaced by a hydroxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 133.15 and a formula of C5H11NO3 . The specific physical properties such as color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points are not mentioned in the search results.安全和危害
未来方向
作用机制
Target of Action
3-Hydroxynorvaline, also known as 2-Amino-3-hydroxypentanoic acid, is a microbial α-amino acid threonine analogue . It primarily targets the protein translation process in cells . It is incorporated into proteins, presumably affecting their structure and function .
Mode of Action
This compound interacts with its targets by being incorporated into proteins during the protein translation process . This incorporation is believed to disrupt the normal function of these proteins, leading to various effects on the cells .
Biochemical Pathways
It is known to be involved in threonine metabolism . By acting as a threonine analogue, it may interfere with the normal metabolic processes involving threonine .
Result of Action
This compound has been found to have antiviral activity against the herpes virus . It is also toxic to mammalian cells, with embryotoxic and teratogenic effects observed in chicken and mouse embryos . These effects are believed to result from the disruption of normal protein function due to the incorporation of this compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can significantly impact its effects, with higher concentrations leading to increased toxicity . .
生化分析
Biochemical Properties
3-Hydroxynorvaline interacts with various enzymes and proteins. It is used as an unnatural amino acid to study the fidelity of protein translation at the level of acyl-tRNA editing . It may also be used to study enzymes and molecules involved in threonine metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It displays antiviral properties and is toxic to mammalian cells . It has been found to be embryotoxic and teratogenic, causing significant developmental delay and congenital defects in developing chicken and mouse embryos .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into proteins, which is presumed to be the cause of its toxicity to mammalian cells . It is also proposed that rapid catabolism via threonine dehydrogenase (TDH) accounts for how threonine supplementation is needed to support cell proliferation and that TDH is the site of this compound inhibition of cell proliferation .
Temporal Effects in Laboratory Settings
Over time, this compound exposure significantly increases the incidence of embryotoxic effects (growth retardation, toxic mortality) and congenital defects in both chicken and mouse embryos . These observed effects are dose-dependent .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been administered to chicken embryos and pregnant mice, and the results showed that it caused significant developmental delay and congenital defects in developing embryos . The observed effects were dose-dependent .
Metabolic Pathways
It is known to be a microbial L-threonine analogue , suggesting it may be involved in threonine metabolism.
属性
IUPAC Name |
2-amino-3-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJIYCMHMKTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2280-42-4, 34042-00-7 | |
| Record name | 3-Hydroxynorvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxynorvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-beta-Hydroxynorvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-3-Hydroxynorvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



